Imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an aldehyde group attached at the 3-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry The primary targets of these compounds are not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Biochemical Pathways
The imidazo[1,2-a]pyridine class of compounds, to which this compound belongs, is known to be involved in various biochemical reactions .
Action Environment
It is known that the oxidation efficiency of complexes formed by imidazo[1,2-a]pyridine derivatives depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 2-aminopyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group and the heterocyclic structure.
Common Reagents and Conditions
Major Products Formed
Oxidation: Imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound and its derivatives have been studied for their potential as antimicrobial and antiviral agents. They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as imidazo[1,2-a]pyridine-3-carboxylic acid and imidazo[1,2-a]pyridine-3-methanol. While these compounds share a common imidazo[1,2-a]pyridine core, they differ in their functional groups and, consequently, their chemical and biological properties .
Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine-3-methanol
- 2-Phenylthis compound
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules. The compound’s potential as a therapeutic agent and its role in the development of new materials and catalysts highlight its significance in various fields.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMZVDLDHKECSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440961 | |
Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-43-8 | |
Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to Imidazo[1,2-a]pyridine-3-carbaldehyde?
A1: Several synthetic strategies have been reported, including:
- Condensation reactions: This involves reacting 2-aminopyridine with various electrophiles, such as α-bromoketones or α-haloaldehydes, followed by cyclization and oxidation. [, , ]
- Multi-step synthesis: This can involve a sequence of reactions starting from readily available precursors like 2-aminopyridine. []
- Microwave-assisted solid-phase transformation: This method utilizes 3-Trimethylsilyl- or 3-Triethylgermyl-2-propynols as starting materials and employs microwave irradiation for efficient transformation. [, ]
Q2: What are the key structural features of this compound?
A2: The compound features an imidazo[1,2-a]pyridine core with a carbaldehyde group at the 3-position. Its molecular formula is C8H6N2O, and it has a molecular weight of 146.15 g/mol. [] Spectroscopic data such as IR, 1H-NMR, and mass spectrometry are routinely employed to confirm its structure. [, ]
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of the carbaldehyde group makes it a reactive electrophile, enabling it to participate in various reactions like:
- Condensation reactions: It readily condenses with amines to form Schiff bases. []
- Cyclization reactions: It reacts with urea or thiourea under basic conditions to yield oxopyrimidines or thiopyrimidines, respectively. [, ]
- Multicomponent reactions: It can participate in one-pot multicomponent reactions with thiosemicarbazide and substituted 3-(2-bromoacetyl)-2H-chromen-2-ones, leading to imidazo[1,2-a]pyridine incorporated thiazolyl coumarins. []
Q4: What are the main applications of this compound?
A4: The compound serves as a versatile building block in synthesizing diverse heterocyclic compounds. These derivatives have demonstrated promising biological activities, including:
- Antimicrobial activity: Various chalcones [], oxopyrimidines, and thiopyrimidines [] synthesized from this compound have shown promising antibacterial and antifungal properties.
- Anticancer activity: Derivatives incorporating 2,4-thiazolidinedione moieties have displayed promising in vitro anticancer activity against MCF-7 and HCT-116 cell lines. []
- Antituberculosis activity: 4,5-dihydropyrrolo[1,2-a]quinoxalines derived from this compound exhibit significant activity against Mycobacterium tuberculosis H37Rv. []
Q5: Is there any research on the Structure-Activity Relationship (SAR) of this compound derivatives?
A5: While specific SAR studies are limited in the provided research, it is evident that modifying the substituents on the imidazo[1,2-a]pyridine core and the nature of the heterocyclic systems fused to it significantly influences the biological activity of the resulting compounds. [, , , , ]
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